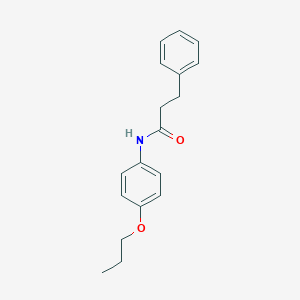
3-phenyl-N-(4-propoxyphenyl)propanamide
Descripción
3-Phenyl-N-(4-propoxyphenyl)propanamide is a synthetic amide compound featuring a propanamide backbone substituted with a phenyl group at the 3-position and a 4-propoxyphenyl group on the amide nitrogen.
This balance is critical for pharmacokinetic properties in drug candidates .
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4g/mol |
Nombre IUPAC |
3-phenyl-N-(4-propoxyphenyl)propanamide |
InChI |
InChI=1S/C18H21NO2/c1-2-14-21-17-11-9-16(10-12-17)19-18(20)13-8-15-6-4-3-5-7-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,19,20) |
Clave InChI |
PEWHVNJHNQPWKM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
SMILES canónico |
CCCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations and Physical Properties
The following table summarizes key structural analogs, their substituents, and physical properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -SO₂NH): Increase melting points and thermal stability (e.g., Fj: 228–229°C) due to enhanced intermolecular interactions .
- Amino-Alkoxy Substituents (e.g., piperidinyl-ethoxy in 12f): Introduce basic nitrogen atoms, improving solubility and enabling prodrug activation (e.g., EthA-mediated conversion to active metabolites) .
- Propoxy Group : Likely offers moderate lipophilicity, making the hypothetical compound suitable for oral bioavailability compared to highly polar (e.g., sulfamoyl) or bulky (e.g., piperidinyl) analogs .
Antimycobacterial Activity
- 7904688 (3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide) : A structural analog with a carbamothioyl group. It acts as a prodrug requiring EthA-mediated activation to inhibit PyrG (CTP synthetase) and PanK (pantothenate kinase) in Mycobacterium tuberculosis. This dual-target inhibition causes synergistic disruption of nucleotide and coenzyme A biosynthesis .
- 12f and 12g (Piperidinyl/Pyrrolidinyl Derivatives) : Exhibit similar multitarget inhibition but differ in metabolic stability. The piperidine moiety in 12f enhances target affinity compared to pyrrolidine in 12g .
Enzyme Substrate Specificity
- 3-Amino-N-(3-fluorophenyl)propanamide: Outperforms other β-alanyl aminopeptidase substrates due to its lower limit of detection (LOD) for 3-fluoroaniline (0.12 µM vs. 0.35 µM for aniline). The fluorophenyl group optimizes enzyme-substrate interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


